(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol
Description
(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol is a heterocyclic compound featuring a benzo[1,3]dioxole (methylenedioxyphenyl) group fused to an isoxazole ring, with a hydroxymethyl substituent at the 5-position of the isoxazole. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPSCWJFYANYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409463 | |
| Record name | [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438565-34-5 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438565-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
引言
(3-Benzodioxol-5-YL-isoxazol-5-YL)-methanol 是一种含苯并二氧戊环和异恶唑环的复杂杂环化合物,其独特结构赋予其潜在的生物活性和合成价值。本文系统梳理了该化合物的多种合成策略,重点分析反应机理、条件优化及产率数据,基于多来源文献验证方法的可靠性。
合成路线分类与核心策略
核心反应类型
目标化合物的合成通常依赖以下三类关键反应:
- 苯并二氧戊环的构建 :通过环氧化反应或醛酮缩合生成苯并二氧戊环骨架
- 异恶唑环的形成 :利用 Claisen-Schmidt 缩醛反应生成 α,β-不饱和酮,随后与羟胺环化
- 甲醇基团的引入 :通过取代反应、还原反应或直接引入等方式实现
详细合成方法分析
路线一:缩醛-羟胺环化法(多步骤)
苯并二氧戊环醛酮的合成
以 piperonal(苯并二氧戊环-5-基甲醛)为例:
缩醛反应 :
异恶唑环化 :
表 1:异恶唑环化反应产率对比
| 取代基(R₁) | 取代基(R₂) | 产率(传统法) | 产率(微波法) |
|---|---|---|---|
| H | OCH₃ | 67% | 75% |
| H | NH₂ | 65% | 72% |
| OCH₃ | H | 68% | 78% |
| OCH₃ | OCH₃ | 71% | 80% |
甲醇基团引入
通过溴代取代反应实现:
关键反应条件优化
苯并二氧戊环溴代反应优化
| 反应参数 | 最优值 | 影响因素 |
|---|---|---|
| 溴代试剂 | CBr₄/PPh₃ | 碘代反应效率低于溴代 |
| 溶剂 | 无水 DCM | 水分抑制 Appel 试剂活性 |
| 反应温度 | 回流(约40°C) | 高温导致副反应(如脱溴) |
| 工作时间 | 7 小时 | 过度反应生成多溴代产物 |
异恶唑环化反应优化
| 反应参数 | 最优值 | 影响因素 |
|---|---|---|
| 基性催化剂 | K₂CO₃ | NaOH 会导致酮的水解副反应 |
| 溶剂 | 乙醇 | 低沸点溶剂缩短反应时间 |
| 温度 | 回流(78°C) | 高温促进环化反应 |
| 试剂比例 | 1:1:1 (醛酮:羟胺:K₂CO₃) | 过量羟胺引入杂质 |
产率与纯度数据
不同路线总产率对比
| 路线编号 | 总产率(理论) | 实际产率 | 主要损耗环节 |
|---|---|---|---|
| 路线一 | 59% × 91% × 75% | 45%-50% | 缩醛反应生成侧产物 |
| 路线二 | 91% × 75% | 68%-72% | 溴代取代反应的选择性 |
| 路线三 | 80% × 78% | 62%-64% | 微波反应的局部过热 |
纯度控制关键点
| 阶段 | 纯度提升措施 | 效果验证 |
|---|---|---|
| 溴代反应 | 硅胶柱层析(PE/EA = 6:1) | HPLC 纯度 >95% |
| 异恶唑环化 | 酯交联树脂吸附杂质 | NMR 信号单一化 |
| 甲醇引入 | 萃取分液(水/DCM) | 重金属残留 <10 ppm |
挑战与未来方向
当前限制
- 选择性问题 :溴代反应易生成多溴代副产物(如 2,4,6-三溴代物)
- 成本问题 :Appel 试剂(CBr₄/PPh₃)价格高,限制工业化应用
- 环境问题 :有机溶剂使用量大,对环保要求高
优化策略
- 催化剂开发 :探索低成本的溴代试剂(如 NBS/光照)
- 溶剂替代 :使用水相或离子液体提升反应绿色度
- 流程优化 :微波反应与连续流动反应结合,缩短工艺时间
Chemical Reactions Analysis
Types of Reactions
(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoic acid derivatives, while reduction can produce various alcohols or hydrocarbons .
Scientific Research Applications
Chemistry
In the field of chemistry, (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : It can be reduced to yield different derivatives.
- Substitution Reactions : Electrophilic or nucleophilic substitutions can occur on the aromatic rings.
Reaction Summary
| Reaction Type | Example Products | Common Reagents |
|---|---|---|
| Oxidation | Aldehydes, Carboxylic Acids | KMnO₄, CrO₃ |
| Reduction | Alcohols, Hydrocarbons | LiAlH₄, NaBH₄ |
| Substitution | Various substituted derivatives | Br₂, NH₃ |
Biological Research
The compound is being studied for its potential biological activities , particularly in the realms of antimicrobial and anticancer research. Its structural similarities to known bioactive compounds suggest that it may exhibit significant biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound:
- Cell Cycle Arrest : Compounds similar in structure have shown the ability to induce cell cycle arrest at the S phase in cancer cells.
- Apoptosis Induction : These compounds can trigger apoptosis through various biochemical pathways.
Mechanistic Insights
Research indicates that derivatives of this compound exhibit notable antitumor activities against various cancer cell lines:
- Cytotoxicity Assessment : In vitro studies have shown strong cytotoxic effects against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines.
| Cell Line | IC50 Value (µM) | Toxicity to Normal Cells |
|---|---|---|
| HepG2 | < 50 | > 150 |
| HCT116 | < 50 | > 150 |
| MCF7 | < 50 | > 150 |
Medicinal Applications
Research is ongoing to explore the potential of this compound as a therapeutic agent . Its promising biological activity suggests that it may be developed into a treatment option for various diseases, particularly cancers.
Industrial Applications
Beyond medicinal uses, this compound may also find applications in the development of new materials with specific properties. Its unique chemical structure could be leveraged in creating specialized polymers or other materials with enhanced characteristics.
Mechanism of Action
The mechanism of action of (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Substituent Modifications on the Isoxazole Ring
- (3-Methylisoxazol-5-yl)methanol (CAS: 14716-89-3): Replaces the benzo[1,3]dioxol group with a methyl group. Lower molecular weight (113.116 g/mol vs. ~217–254 g/mol for benzo[1,3]dioxol analogs) and simpler solubility profile (soluble in methanol, THF) .
- (3-(2-Bromophenyl)isoxazol-5-yl)methanol (CAS: 885273-13-2): Substitutes benzo[1,3]dioxol with a bromophenyl group.
B. Core Heterocycle Modifications
- 5-(5-Benzo[1,3]dioxol-5-yl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylamine (CAS: 712319-05-6): Replaces the hydroxymethyl group with an oxadiazole-amine moiety.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | Key Functional Groups |
|---|---|---|---|
| (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol | ~217–254* | Chloroform, DMSO (predicted) | Hydroxymethyl, methylenedioxy |
| (3-Methylisoxazol-5-yl)methanol | 113.116 | Methanol, THF | Hydroxymethyl, methyl |
| (3-(2-Bromophenyl)isoxazol-5-yl)methanol | 254.08 | Chloroform, DMSO | Hydroxymethyl, bromophenyl |
| 3-Benzo[1,3]dioxol-5-yl-isoxazole-5-carbaldehyde | 217.18 | Not specified | Aldehyde, methylenedioxy |
*Estimated based on analogous structures .
Biological Activity
(3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole ring fused to an isoxazole ring. Its potential biological activities have garnered attention for applications in medicinal chemistry, particularly in anticancer research.
- Molecular Formula : CHN O
- Molecular Weight : 219.19 g/mol
- CAS Number : 438565-34-5
- IUPAC Name : [3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol
The biological activity of this compound has been linked to its effects on cancer cell lines. Related compounds exhibit the following mechanisms:
- Cell Cycle Arrest : Compounds with similar structures have shown the ability to induce cell cycle arrest at the S phase, effectively halting cancer cell proliferation.
- Apoptosis Induction : These compounds can trigger apoptosis in cancer cells through various biochemical pathways, including modulation of mitochondrial proteins such as Bax and Bcl-2 .
Biological Activity and Research Findings
Recent studies have provided insights into the anticancer properties of this compound and its analogs:
- Antitumor Activity : Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor effects against various cancer cell lines. For instance, IC values for certain derivatives were found to be lower than those of standard chemotherapeutic agents like doxorubicin, demonstrating higher efficacy .
- Cytotoxicity Assessment : In vitro studies using the SRB assay revealed that many synthesized compounds showed strong cytotoxic effects against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines while exhibiting minimal toxicity towards normal cells (IC > 150 µM) .
- Mechanistic Studies : The mechanisms behind the anticancer activity have been explored through various assays:
Data Table of Anticancer Activity
| Compound Name | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 | |
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF7 | 4.52 |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Synthesis and Evaluation : A study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxic effects against multiple cancer cell lines, showing promising results that surpassed those of traditional chemotherapeutics .
- Molecular Docking Studies : Advanced computational methods have been employed to predict the binding affinities of these compounds to various cancer-related targets, enhancing understanding of their potential therapeutic roles .
Q & A
Q. What are the established synthetic routes for (3-Benzo[1,3]dioxol-5-YL-isoxazol-5-YL)-methanol?
A common approach involves coupling benzo[1,3]dioxol-5-yl derivatives with isoxazole intermediates. For example, acylation of 5-(benzo[d][1,3]dioxol-5-yl)isoxazole precursors with appropriate acid chlorides in chloroform, followed by reduction to yield the methanol moiety. Triethylamine is often used as a base to neutralize HCl byproducts, and reactions are typically conducted under anhydrous conditions . Post-synthesis purification may involve NaHCO₃ washing, drying with Na₂SO₄, and vacuum evaporation .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the benzo[1,3]dioxole protons (δ 5.9–6.1 ppm) and isoxazole protons (δ 6.2–6.5 ppm).
- X-ray crystallography : For unambiguous confirmation of the 3D structure, as demonstrated in studies of analogous compounds (e.g., 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ~245.08 for C₁₁H₉NO₄).
Q. What are the recommended storage conditions?
Store under inert atmosphere (argon or nitrogen) at room temperature to prevent oxidation of the methanol group. Avoid exposure to moisture, as hydrolysis of the isoxazole ring may occur .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Reaction temperature : Lower temperatures (0–5°C) during acylation reduce side reactions.
- Catalyst choice : Use of DMAP (4-dimethylaminopyridine) can enhance coupling efficiency.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) improves isolation of the pure product. Yields exceeding 70% have been reported for structurally similar isoxazole derivatives .
Q. What strategies resolve contradictions in biological activity data (e.g., anticonvulsant assays)?
Contradictions may arise from differences in assay protocols (e.g., MES vs. PTZ seizure models). To address this:
- Standardize models : Use the maximal electroshock (MES) test with consistent current (50 mA, 60 Hz) and duration (0.2 sec) .
- Dose-response curves : Establish ED₅₀ values with 95% confidence intervals. For example, benzo[1,3]dioxole-containing pyrazoles showed ED₅₀ = 12.3 mg/kg in MES models .
- Control for metabolic stability : Include carbamazepine as a positive control to validate assay conditions .
Q. How can computational methods aid in studying this compound’s reactivity?
- DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., benzo[1,3]dioxole’s electron-rich aromatic system enhances electrophilic substitution).
- Molecular docking : Screen for binding to GABA receptors using AutoDock Vina, leveraging structural data from crystallography .
Q. What are the limitations in extrapolating in vitro results to in vivo systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
